6-Bromo-3-methyl-1,2-dihydroquinolin-2-one

Monoamine Oxidase Inhibition Neuropharmacology Structure-Activity Relationship

Sourcing this specific halogenated dihydroquinolinone accelerates your SAR campaigns. Its unique 6-bromo-3-methyl substitution pattern enables crucial palladium-catalyzed cross-coupling reactions, providing synthetic utility unavailable in unsubstituted or differently substituted analogs. This compound is the ideal starting material for generating diverse inhibitor libraries targeting bromodomains (BRPF1, BRPF3, BRD1) and kinases (MELK, PDK1). The distinct activity profile against drug-resistant HIV-1 integrase, compared to its 8-bromo regioisomer, makes it an essential tool for probing allosteric inhibition mechanisms.

Molecular Formula C10H8BrNO
Molecular Weight 238.08 g/mol
Cat. No. B13575744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-methyl-1,2-dihydroquinolin-2-one
Molecular FormulaC10H8BrNO
Molecular Weight238.08 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=CC(=C2)Br)NC1=O
InChIInChI=1S/C10H8BrNO/c1-6-4-7-5-8(11)2-3-9(7)12-10(6)13/h2-5H,1H3,(H,12,13)
InChIKeyRPWPJHYJKQNRCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-3-methyl-1,2-dihydroquinolin-2-one: Core Scaffold for Targeted Inhibitor Development and Chemical Biology


6-Bromo-3-methyl-1,2-dihydroquinolin-2-one (CAS: 113092-95-8) is a halogenated dihydroquinolinone belonging to the class of heterocyclic compounds characterized by a bicyclic structure containing a benzene ring fused to a pyridine ring [1]. It serves as a key intermediate and versatile building block in medicinal chemistry, providing a privileged scaffold for the development of targeted inhibitors, including those for bromodomain-containing proteins and various kinases [2].

Why 6-Bromo-3-methyl-1,2-dihydroquinolin-2-one Cannot Be Substituted by Unhalogenated or Other 6-Substituted Analogs


The specific substitution pattern of 6-Bromo-3-methyl-1,2-dihydroquinolin-2-one—a bromine atom at the 6-position and a methyl group at the 3-position—imparts distinct electronic and steric properties that are not interchangeable with its analogs. The heavy bromine atom influences electron density, enhances lipophilicity, and can participate in halogen bonding, all of which critically affect target binding affinity and selectivity . Furthermore, this specific scaffold is a privileged intermediate for synthesizing more complex inhibitors via cross-coupling reactions at the 6-position, a synthetic utility that is absent in unsubstituted or differently substituted analogs [1][2].

6-Bromo-3-methyl-1,2-dihydroquinolin-2-one: Comparative Evidence for Differential Selection


Bromine Substituent Confers Differential MAO-B Binding Affinity Compared to Chloro Analog

The 6-bromo substituent significantly impacts binding affinity for monoamine oxidase B (MAO-B) relative to a 6-chloro substituent. While the 6-bromo compound exhibits weak inhibition (IC50 >100,000 nM), the 6-chloro analog demonstrates markedly improved potency (IC50 = 17,000 nM), a difference of over 5.8-fold [1][2]. This quantifies the specific influence of halogen size and electronegativity on target engagement within the quinolinone scaffold.

Monoamine Oxidase Inhibition Neuropharmacology Structure-Activity Relationship

Bromine Substitution Pattern Alters Lipophilicity and Metabolic Stability Profile

The presence of a bromine atom at the 6-position significantly increases the lipophilicity (LogP) of the molecule compared to the unsubstituted 3-methyl-1,2-dihydroquinolin-2-one. The unsubstituted analog has a calculated LogP of approximately 1.8, while the 6-bromo derivative's LogP is estimated to be around 2.7, representing a substantial increase in lipophilicity of approximately 0.9 LogP units [1]. This difference can directly influence passive membrane permeability, plasma protein binding, and metabolic clearance.

Medicinal Chemistry Drug Design Physicochemical Property Analysis

Synthetic Versatility as a Cross-Coupling Partner for Diversifying Inhibitor Scaffolds

6-Bromo-3-methyl-1,2-dihydroquinolin-2-one is uniquely suited for diversification via palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination or Suzuki-Miyaura coupling, due to the presence of the aryl bromide at the 6-position [1][2]. In contrast, the unsubstituted 3-methyl-1,2-dihydroquinolin-2-one and the 6-chloro analog (which is less reactive in oxidative addition) are not as readily diversified using standard cross-coupling methodologies, limiting their utility as versatile building blocks.

Synthetic Chemistry Medicinal Chemistry Palladium-Catalyzed Cross-Coupling

Differential Activity Profile Against Kinase Targets Relative to 8-Bromo Regioisomer

In the context of HIV-1 integrase allosteric inhibitors, the position of bromine substitution (6- vs 8-position) on the quinolinone scaffold has been shown to differentially affect potency against drug-resistant viral mutants. While both 6-bromo and 8-bromo analogs possess antiviral properties, the 6-bromo analog exhibited a significant loss of potency when tested with the ALLINI-resistant IN A128T mutant virus, whereas the 8-bromo analog retained full effectiveness [1]. This highlights a critical regioisomer-dependent resistance profile.

HIV-1 Integrase Inhibition Antiviral Drug Discovery Regioisomer SAR

Recommended Applications for 6-Bromo-3-methyl-1,2-dihydroquinolin-2-one Based on Differential Evidence


Diversification of Bromodomain Inhibitor Libraries via C6 Cross-Coupling

The high reactivity of the 6-bromo substituent in palladium-catalyzed cross-coupling reactions makes this compound an ideal starting material for generating diverse libraries of aryl-substituted dihydroquinolinones as bromodomain inhibitors [1]. This application is directly supported by the compound's classification as a privileged intermediate for synthesizing inhibitors of bromodomain-containing proteins like BRPF1, BRPF3, and BRD1, as described in recent patent literature .

Building Block for Kinase Inhibitor Development (e.g., MELK, PDK1)

Given its established role as an intermediate in the synthesis of more complex quinoline-based kinase inhibitors (e.g., MELK inhibitors, PDK1 inhibitors), this compound is recommended for medicinal chemistry campaigns targeting these specific kinases [1]. The differential binding data (Section 3.1) and synthetic utility (Section 3.3) support its use as a starting point for SAR studies aimed at optimizing potency and selectivity.

Lead Optimization for CNS-Penetrant MAO-B Inhibitors

Although the 6-bromo analog itself has weak MAO-B activity, the direct comparative data with the 6-chloro analog (Section 3.1) and the increased lipophilicity (Section 3.2) provide a rational basis for using this scaffold to design CNS-penetrant MAO-B inhibitors. Researchers can leverage the 6-bromo position as a synthetic handle for installing diverse moieties that enhance potency while retaining favorable physicochemical properties.

Regioisomer-Specific SAR Studies for Antiviral Target Engagement

The distinct activity profile of the 6-bromo versus 8-bromo regioisomer against drug-resistant HIV-1 integrase (Section 3.4) highlights the utility of this compound as a specific tool for probing the structural basis of allosteric inhibition. It is recommended for inclusion in focused libraries aimed at understanding and overcoming resistance mechanisms in antiviral drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-3-methyl-1,2-dihydroquinolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.